N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-31-20-8-7-17(14-21(20)32-2)28-15-16(13-22(28)29)25-23(30)27-11-9-26(10-12-27)19-6-4-3-5-18(19)24/h3-8,14,16H,9-13,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVOBSJANDFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A pyrrolidinone ring
- A 3,4-dimethoxyphenyl group
- A 2-fluorophenyl piperazine moiety
The molecular formula is , and its IUPAC name reflects its intricate functional groups.
Research indicates that this compound may interact with various biological pathways:
- Serotonin Receptor Modulation : The piperazine moiety suggests potential activity at serotonin receptors, which are crucial in mood regulation and anxiety disorders.
- Antioxidant Properties : Preliminary studies have indicated that the compound exhibits antioxidant activity, which may protect cells from oxidative stress .
Pharmacological Effects
- Antidepressant Activity : In vivo studies using animal models have shown that the compound can produce antidepressant-like effects, potentially through serotonin receptor modulation .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in experimental models .
Case Studies
Several studies have explored the biological activity of similar compounds or derivatives:
- A study on related piperazine derivatives demonstrated significant effects on serotonin receptor binding, which correlates with mood-enhancing properties .
- Another research focused on the synthesis and biological evaluation of structurally similar compounds revealed their potential as therapeutic agents against neurodegenerative diseases .
Data Tables
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article provides a comprehensive overview of its applications, including biological activity, mechanisms of action, and relevant case studies.
Structure and Characteristics
The compound features a unique structure characterized by:
- Pyrrolidine ring : A five-membered nitrogen-containing ring contributing to the compound's biological activity.
- Piperazine moiety : A six-membered ring that enhances the compound's interaction with biological targets.
- Dimethoxyphenyl group : This aromatic group is critical for the compound's pharmacological properties.
Study 1: FAAH Inhibition and Pain Relief
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in pain responses in both acute and chronic pain models. The findings indicated an increase in anandamide levels, suggesting a potential application in pain management.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against common bacterial pathogens. Results showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .
Applications in Research
The compound's unique structure and biological activity suggest several potential applications in research:
- Pain Management : Due to its ability to modulate endocannabinoid signaling, it may be useful in developing new analgesics for chronic pain conditions.
- Anti-inflammatory Therapies : Its proposed anti-inflammatory effects could be leveraged in treating inflammatory diseases.
- Infectious Disease Treatment : The antimicrobial properties could lead to new treatments for bacterial infections.
Q & A
Q. What are the standard synthetic routes for N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the coupling of a substituted phenylamine (e.g., 3,4-dimethoxyphenylamine) with a fluorophenyl-activated carbonyl intermediate. Key steps include:
- Amide bond formation : Reacting the amine with a carboxamide precursor in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.
- Solvent selection : Dichloromethane or tetrahydrofuran is often used to enhance solubility and reaction efficiency.
- Temperature control : Heating (reflux) is employed to accelerate reaction kinetics while avoiding decomposition. Yield optimization requires iterative adjustments of stoichiometry, solvent polarity, and catalyst loading. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediates .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural validation relies on orthogonal analytical methods:
- NMR spectroscopy : H and C NMR confirm the presence of the pyrrolidinone, piperazine, and fluorophenyl moieties via characteristic chemical shifts (e.g., δ ~7.0–8.0 ppm for aromatic protons).
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- X-ray crystallography : For crystalline derivatives, SHELX-based refinement (e.g., SHELXL) resolves bond angles and stereochemistry, though this requires high-purity samples .
Q. What preliminary assays are used to evaluate its pharmacological potential?
Initial screening focuses on:
- Receptor binding assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) to assess affinity (IC).
- Enzyme inhibition : Kinetic assays against targets like kinases or phosphodiesterases, measuring % inhibition at fixed concentrations.
- Cellular viability assays : MTT or resazurin-based tests in cancer or neuronal cell lines to detect cytotoxicity or proliferative effects .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence structure-activity relationships (SAR)?
SAR studies compare analogs with varying substituents (e.g., Cl vs. F on phenyl rings). For example:
- Fluorophenyl groups : Enhance metabolic stability and membrane permeability due to electronegativity and small atomic radius.
- Methoxyphenyl vs. chlorophenyl : Methoxy groups may improve solubility but reduce receptor affinity compared to halogenated analogs. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like GPCRs, guiding rational design. Experimental validation via IC shifts confirms hypotheses .
Q. How can conflicting data in SAR studies be resolved?
Contradictions (e.g., unexpected loss of activity despite favorable in silico predictions) are addressed by:
- Orthogonal validation : Repeating assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
- Metabolite profiling : LC-MS/MS to identify degradation products or off-target interactions.
- Computational reevaluation : Using quantum mechanical/molecular mechanics (QM/MM) to reassess binding free energy or conformational flexibility .
Q. What advanced strategies optimize synthetic yield and purity for scale-up?
Beyond trial-and-error, modern approaches include:
- Design of Experiments (DOE) : Fractional factorial designs to test variables (e.g., solvent, temperature, catalyst) simultaneously.
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
- Computational reaction path analysis : Tools like the ICReDD platform use quantum chemical calculations to predict optimal pathways, reducing development time .
Q. How is the compound’s ADMET profile assessed in preclinical studies?
Key assessments include:
- Solubility and permeability : PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 models.
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS quantification of parent compound degradation.
- Toxicity screening : Ames test for mutagenicity and hERG binding assays for cardiac risk. Data from these assays inform lead optimization priorities .
Methodological Notes
- Contradiction handling : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
- Structural analysis : Combine crystallography (SHELXL) with dynamic NMR to resolve conformational flexibility .
- Data reporting : Use standardized formats (e.g., CRF for crystallography data) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
